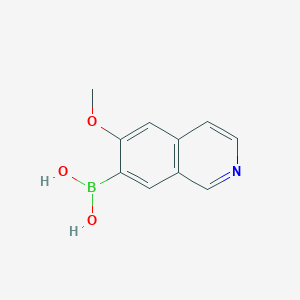
3-Chloro-2-(trifluoromethyl)pyridine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(trifluoromethyl)pyridine-4-thiol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The addition of a chlorine atom and a thiol group (-SH) further modifies its chemical properties, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the use of trichloromethyl-pyridine as a starting material, where an exchange between chlorine and fluorine atoms occurs .
Industrial Production Methods
Industrial production of trifluoromethylpyridines, including 3-Chloro-2-(trifluoromethyl)pyridine-4-thiol, often relies on large-scale chemical processes that ensure high yield and purity. The choice of method depends on the desired target compound and the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(trifluoromethyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-Chloro-2-(trifluoromethyl)pyridine-4-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(trifluoromethyl)pyridine-4-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the thiol group play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-2-(trifluoromethyl)pyridine-4-thiol include:
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the thiol group, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in applications where thiol functionality is required .
Properties
Molecular Formula |
C6H3ClF3NS |
|---|---|
Molecular Weight |
213.61 g/mol |
IUPAC Name |
3-chloro-2-(trifluoromethyl)-1H-pyridine-4-thione |
InChI |
InChI=1S/C6H3ClF3NS/c7-4-3(12)1-2-11-5(4)6(8,9)10/h1-2H,(H,11,12) |
InChI Key |
YDJFYHHFXYZXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C(C1=S)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)

![tert-butyl (4R)-4-chloro-4-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butanoate](/img/structure/B13911610.png)
![2-[(2S,4E)-4-[(2E,4E,6E)-1-hydroxyocta-2,4,6-trienylidene]-3,5-dioxopyrrolidin-2-yl]acetic acid](/img/structure/B13911619.png)

![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
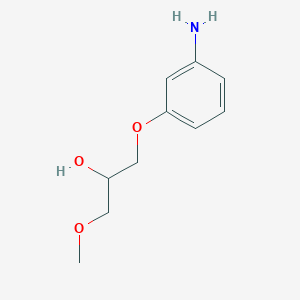
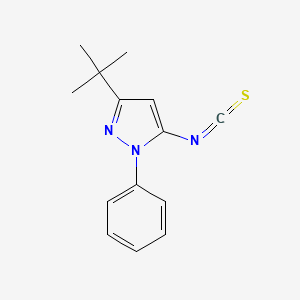
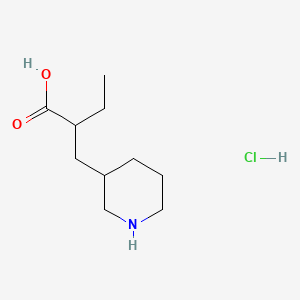
![Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13911651.png)
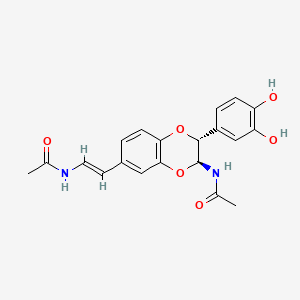
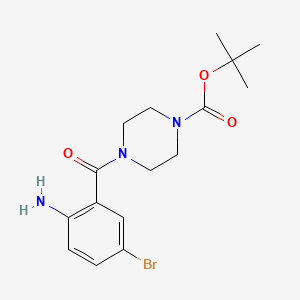
![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
